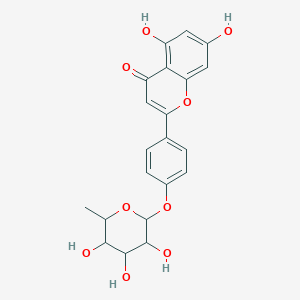
Apigenin 4'-O-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apigenin 4’-O-rhamnoside is a flavonoid compound found in various plants. It is known for its antioxidant, anti-inflammatory, and antitumor properties. The compound is a glycoside derivative of apigenin, where a rhamnose sugar is attached to the 4’-hydroxyl group of apigenin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apigenin 4’-O-rhamnoside can be achieved through enzymatic methods. One approach involves the use of O-methyltransferases, which catalyze the methylation of apigenin using S-adenosyl-L-methionine as a methyl donor . This method is efficient and can be performed under mild conditions.
Industrial Production Methods
Industrial production of Apigenin 4’-O-rhamnoside typically involves extraction from plant sources followed by purification. The extraction process may use solvents such as ethanol or methanol, and the compound is then purified using techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
Apigenin 4’-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of Apigenin 4’-O-rhamnoside .
Scientific Research Applications
Apigenin 4’-O-rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactions.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of Apigenin 4’-O-rhamnoside involves its interaction with various molecular targets and pathways. One key pathway is the MAPK signaling pathway, where the compound inhibits the activation of rheumatoid arthritis fibroblast-like synoviocytes. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and MMPs factors .
Comparison with Similar Compounds
Apigenin 4’-O-rhamnoside is unique due to its specific glycoside structure. Similar compounds include:
- Apigenin 7-O-glucoside
- Apigenin 7-O-methylglucuronide
- Rhoifolin
- Isorhoifolin
- Scutellarin
These compounds share similar flavonoid structures but differ in their glycoside attachments and biological activities.
Properties
Molecular Formula |
C21H20O9 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3 |
InChI Key |
RDBPZZVIYGFJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


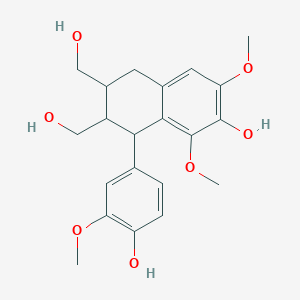
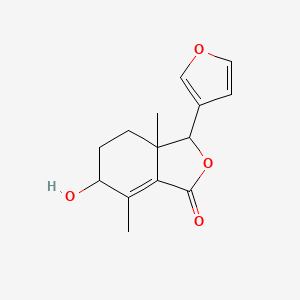
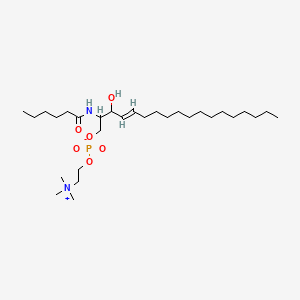
![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12321051.png)
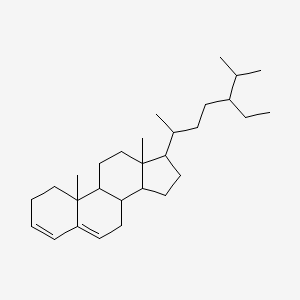
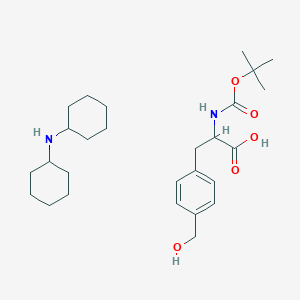
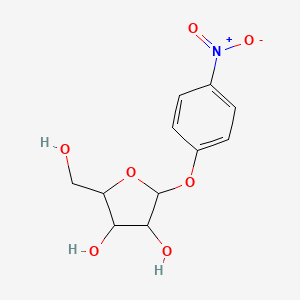
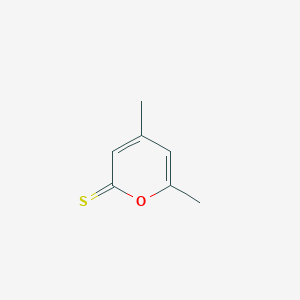


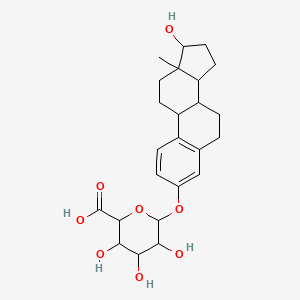
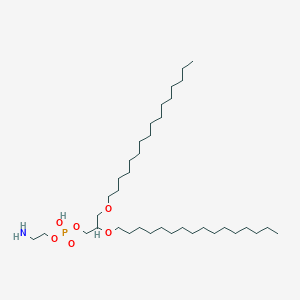
![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate](/img/structure/B12321098.png)
